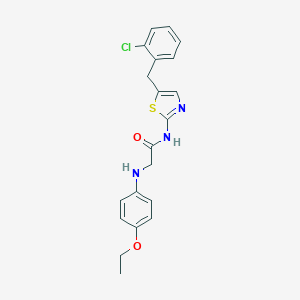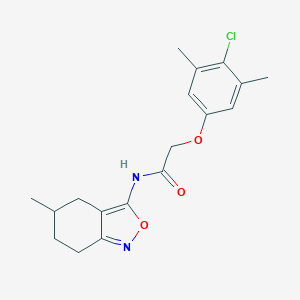![molecular formula C23H27N3O4 B253721 2-(4-tert-butylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B253721.png)
2-(4-tert-butylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-butylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tert-butylphenoxy group and an isopropoxyphenyl-oxadiazolyl group linked through an acetamide moiety, making it a subject of interest in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-tert-butylphenol with acetic anhydride to form 4-tert-butylphenoxyacetic acid. This intermediate is then reacted with 4-isopropoxyphenyl-1,2,5-oxadiazole-3-amine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(4-tert-butylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or amines
科学的研究の応用
2-(4-tert-butylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(4-tert-butylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(4-tert-butylphenoxy)propanoic acid: Shares the tert-butylphenoxy group but differs in the acetamide moiety.
4-tert-butylphenoxyacetic acid: Similar structure but lacks the oxadiazolyl group.
4-isopropoxyphenyl-1,2,5-oxadiazole-3-amine: Contains the oxadiazolyl group but differs in the overall structure.
Uniqueness
2-(4-tert-butylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C23H27N3O4 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
2-(4-tert-butylphenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C23H27N3O4/c1-15(2)29-19-10-6-16(7-11-19)21-22(26-30-25-21)24-20(27)14-28-18-12-8-17(9-13-18)23(3,4)5/h6-13,15H,14H2,1-5H3,(H,24,26,27) |
InChIキー |
MVPUBKNRMDOYLL-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)C(C)(C)C |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B253638.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B253639.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B253641.png)
![ETHYL 2-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE](/img/structure/B253642.png)
![isobutyl 4-methyl-2-(2-(4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamido)thiazole-5-carboxylate](/img/structure/B253644.png)


![N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide](/img/structure/B253648.png)

![3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one](/img/structure/B253651.png)
![2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B253653.png)
![N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide](/img/structure/B253657.png)

![N-[5-(allylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-ethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253661.png)
